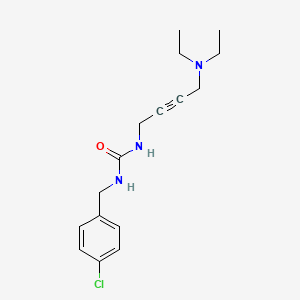

1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

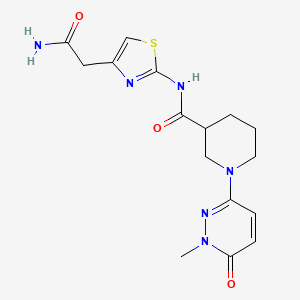

Descripción general

Descripción

Synthesis Analysis

- The synthesis of similar urea derivatives often involves reactions of specific isocyanates with various anilines or alkane-α,ω-diamines, yielding a range of N,N′-disubstituted ureas with potential biological activity (Danilov et al., 2021).

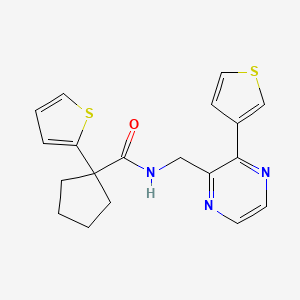

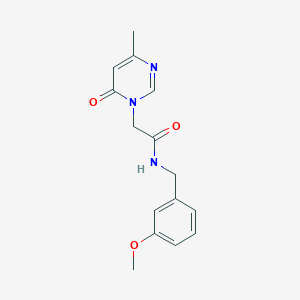

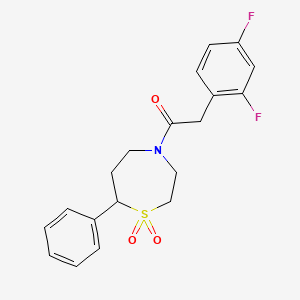

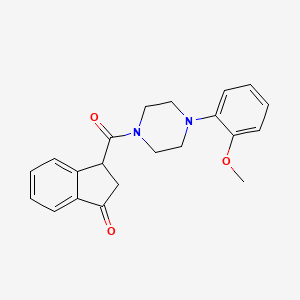

Molecular Structure Analysis

- Structural analyses of related urea compounds reveal varying molecular configurations. For example, certain butyl(chlorobenzothiazolyl)urea molecules display a roughly planar structure in their crystal form (Ke Li et al., 2006).

Chemical Reactions and Properties

- Ureas like 1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea often exhibit interesting chemical properties, such as participating in complexation-induced unfolding and forming hydrogen-bonded complexes, as observed in studies of heterocyclic ureas (Corbin et al., 2001).

Aplicaciones Científicas De Investigación

Nitrogen Source in Agriculture

Compounds containing urea are significant in agriculture, primarily as nitrogen sources. Urea-based fertilizers are widely used to enhance soil fertility and crop yield due to their high nitrogen content. For example, a study explored the efficiency of various nitrogen sources, including urea and its combinations, in rice agriculture. The findings suggested that urea, when combined with certain inhibitors, could reduce ammonia volatilization and increase nitrogen uptake and rice yield, especially when flooding is delayed after nitrogen application (Norman et al., 2009).

Anticancer Research

Urea derivatives have been studied for their potential anticancer properties. A study synthesized and evaluated the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas on human adenocarcinoma cells, showing promising results comparable to known chemotherapy agents (Gaudreault et al., 1988).

Enzyme Inhibition

Specific urea compounds have been identified as enzyme inhibitors, which is a crucial aspect in drug development for diseases like Alzheimer's. For instance, one study synthesized and evaluated the antiacetylcholinesterase activity of certain urea compounds, optimizing the spacer length for efficient enzyme inhibition (Vidaluc et al., 1995).

Gas Adsorption Materials

Urea-functionalized compounds have been explored for their gas adsorption capabilities, particularly for pollutants like SO2 and NH3. A study on metal-organic frameworks with internal urea-functionalized linkers showed high uptake values for SO2 and NH3, attributed to the urea functionality's hydrogen-bonding interactions (Glomb et al., 2017).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[4-(diethylamino)but-2-ynyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-3-20(4-2)12-6-5-11-18-16(21)19-13-14-7-9-15(17)10-8-14/h7-10H,3-4,11-13H2,1-2H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEIIPFGTRZRJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)NCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2490068.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)

![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)

![(3-Bromo-2-methylphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490078.png)

![3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2490080.png)

![3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490082.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)